molecular formula C6H8N4O3 B1364626 4-(3-nitro-1H-1,2,4-triazol-1-yl)butan-2-one CAS No. 60728-92-9

4-(3-nitro-1H-1,2,4-triazol-1-yl)butan-2-one

Cat. No.: B1364626
CAS No.: 60728-92-9
M. Wt: 184.15 g/mol
InChI Key: TVOPQTRZSBLUNV-UHFFFAOYSA-N
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Description

“4-(3-nitro-1H-1,2,4-triazol-1-yl)butan-2-one” is a compound that contains a 1,2,4-triazole ring, which is a type of nitrogen-rich heterocyclic compound . These types of compounds are often studied for their energetic properties .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other reagents. For example, in the synthesis of [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, 1-amino-3-nitro-1H-1,2,4-triazole is reacted with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromoisocyanuric acid . The resulting compounds are then further modified to yield the final product .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Similar compounds are known to be thermally stable, with decomposition onset temperatures ranging from 147–228 °C . They also exhibit acceptable densities (1.77–1.80 g/cm^3) and optimal oxygen balance .

Scientific Research Applications

Synthesis and Energetic Compounds

  • 4-(3-nitro-1H-1,2,4-triazol-1-yl)butan-2-one has been studied for its application in synthesizing energetic compounds. For instance, compounds containing the (3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy moiety show potential as energetic substances due to their good thermal stability and high calculated enthalpy of formation (Gulyaev et al., 2021).

Ligand Synthesis

  • The molecule is also involved in the synthesis of new ligands. For instance, alkylation of 3-nitro-1,2,4-triazole with haloalkyltetrazoles resulted in previously unknown compounds that could be used as ligands, as confirmed by X-ray diffraction analysis (Grigor’ev et al., 2014).

High-Performance Insensitive Energetic Materials

  • Derivatives of this compound have been synthesized and characterized for use as high-performance insensitive energetic materials. These derivatives have been shown to possess excellent detonation performance and stability, making them comparable to established explosives like RDX and HMX (Xu et al., 2018).

Alkylation Reactions

  • Research has explored the alkylation reactions of 3-nitro-1,2,4-triazole, highlighting its potential applications in various fields such as industry, agriculture, biochemistry, and pharmacology (Grigoriev et al., 2012).

Novel Energetic Salts

  • The compound is used in the synthesis of nitrogen-rich salts combining 1,2,4-triazole and 1,2,3-triazole rings. These salts show promise due to their high density, positive heats of formation, high thermal stability, and excellent detonation performance (Xu et al., 2018).

Chemical Properties Analysis

  • Research also includes the synthesis and evaluation of physical-chemical properties of derivatives of 3-nitro-1,2,4-triazole, which can lead to the creation of new compounds with identified structures and properties (Tatyana et al., 2019).

Heterocycle-Functionalized Derivatives

  • Studies include the development of nitro-functionalized 1,2,4-triazol-3-one derivatives, demonstrating potential as high-performance insensitive energetic materials (Liu et al., 2022).

Applications in Gas Generators

  • Imidazole, 1,2,4-triazole, and tetrazole-based molecules, including derivatives of this compound, have been prepared for potential applications in nitrogen-rich gas generators (Srinivas et al., 2014).

Mechanism of Action

The mechanism of action of “4-(3-nitro-1H-1,2,4-triazol-1-yl)butan-2-one” would depend on its intended use. For example, if it’s being studied as an energetic material, its mechanism of action would likely involve the release of energy in the form of heat and gas when the compound decomposes .

Properties

IUPAC Name

4-(3-nitro-1,2,4-triazol-1-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c1-5(11)2-3-9-4-7-6(8-9)10(12)13/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOPQTRZSBLUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN1C=NC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395689
Record name 4-(3-nitro-1H-1,2,4-triazol-1-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60728-92-9
Record name 4-(3-nitro-1H-1,2,4-triazol-1-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Nitro-1H-1,2,4-triazol-1-yl)-2-butanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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